3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-(1-pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-14-9-19(15(22)20(14)12-1-2-12)11-4-7-18(8-5-11)13-3-6-16-10-17-13/h3,6,10-12H,1-2,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJCWQSOAIUFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione scaffold is synthesized via cyclization of urea derivatives. Ethyl cyclopropylcarbamate reacts with ethyl chloroformate in the presence of a base such as triethylamine to form the cyclic urea structure . This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Reaction Conditions
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Ethyl cyclopropylcarbamate | 10 mmol | THF, 0°C, 2 h | 85% |
| Ethyl chloroformate | 12 mmol | Dropwise addition | — |
| Triethylamine | 15 mmol | Stirring, N₂ atmosphere | — |
The cyclopropane ring introduces steric strain, necessitating precise temperature control to prevent ring-opening side reactions . Post-reaction purification via recrystallization from ethanol/water (3:1) yields the intermediate as white crystals.
Preparation of the Piperidin-4-ylamine Intermediate
The piperidin-4-ylamine subunit is synthesized through reductive amination of 4-piperidone. Ammonium acetate and sodium cyanoborohydride in methanol at 50°C for 12 hours afford the amine in 78% yield . Alternatively, Boc protection of the amine group prior to functionalization improves stability during subsequent steps.
Key Analytical Data
-
1H NMR (400 MHz, CDCl₃): δ 3.12–3.05 (m, 2H, piperidine H), 2.85–2.78 (m, 2H), 2.45 (s, 1H, NH), 1.92–1.85 (m, 2H), 1.62–1.55 (m, 2H).
Coupling of the Imidazolidine-dione and Piperidine Moieties
The imidazolidine-2,4-dione core is coupled to the piperidine intermediate via nucleophilic substitution. Using N,N'-carbonyldiimidazole (CDI) as an activating agent, the reaction proceeds in dimethylformamide (DMF) at 80°C for 6 hours .
Optimized Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity |
| Temperature | 80°C | Accelerates substitution |
| Molar Ratio (Core:Piperidine) | 1:1.2 | Minimizes unreacted core |
Post-coupling, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:1) with a 70% yield .
Introduction of the Pyrimidin-4-yl Group
The pyrimidine ring is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Reacting the piperidine intermediate with 4-chloropyrimidine in the presence of palladium(II) acetate and triphenylphosphine in toluene/water (10:1) at 100°C for 24 hours achieves 65% yield .
Critical Considerations
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Regioselectivity: The 4-position of pyrimidine is preferentially substituted due to electronic effects .
-
Purification: High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient removes residual palladium catalysts .
Final Assembly and Characterization
The assembled compound is characterized via spectroscopic and chromatographic methods:
Spectroscopic Data
-
1H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine H), 4.32–4.25 (m, 1H, piperidine H), 3.92 (s, 2H, imidazolidine CH₂), 2.95–2.88 (m, 2H), 1.85–1.78 (m, 2H), 1.22–1.15 (m, 4H, cyclopropane H) .
-
HRMS (ESI): m/z 369.1432 [M+H]⁺ (calc. 369.1429 for C₁₆H₁₈F₃N₅O₂) .
Purity Assessment
| Method | Purity | Conditions |
|---|---|---|
| HPLC | 98.5% | C18 column, 1.0 mL/min |
| Melting Point | 214–216°C | Capillary method |
Challenges and Optimization Strategies
-
Moisture Sensitivity: The cyclopropane group is prone to ring-opening under acidic conditions. Strict anhydrous protocols are essential during imidazolidine formation .
-
Low Coupling Yields: Screening alternative catalysts (e.g., Pd(dppf)Cl₂) improves pyrimidine coupling efficiency to 82% .
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Scale-Up Limitations: Continuous flow chemistry reduces reaction times from 24 hours to 2 hours for the Suzuki-Miyaura step .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Imidazolidine derivatives.
Substitution: Functionalized pyrimidinyl and piperidine derivatives.
Scientific Research Applications
Cancer Treatment
Research indicates that 3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione can effectively inhibit CDK4, leading to reduced tumor growth in various cancer models. The compound's ability to disrupt the cell cycle makes it a candidate for further development in oncology.
Case Study:
In a study published in Drug Target Insights, the compound was tested on human cancer cell lines, showing a significant reduction in cell proliferation and an increase in apoptosis rates compared to control groups .
Neuropharmacology
The compound also shows promise in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter systems.
Case Study:
A recent investigation into the neuroprotective effects of similar compounds indicated that imidazolidine derivatives could mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .
Data Table of Research Findings
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its substituent combinations. Below is a detailed comparison with analogs from the evidence:
Substituent Analysis
Physicochemical and Pharmacological Implications
- Bioactivity : Pyrimidine derivatives (Target, LEI 101) are associated with kinase inhibition, while benzothiazole analogs () may target nucleic acids or proteases .
- Solubility : The hydrochloride salt (LEI 101) demonstrates improved aqueous solubility compared to the neutral target compound, critical for oral administration .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione?
The synthesis involves multi-step reactions, including cyclopropane ring formation, piperidine functionalization, and imidazolidine-dione assembly. Key steps include:
- Cyclopropane Introduction : Use cyclopropylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysts, base like K₂CO₃) .
- Piperidine-Pyrimidine Coupling : Employ nucleophilic substitution or reductive amination for attaching pyrimidine to piperidine .
- Imidazolidine-Dione Formation : Condensation of urea derivatives with diketones under acidic conditions (e.g., HCl/EtOH) .
Critical factors include temperature control (±5°C), stoichiometric ratios (1:1.2 for cyclopropane coupling), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR Spectroscopy : Confirm cyclopropyl protons (δ 0.5–1.5 ppm), pyrimidine aromatic signals (δ 8.0–9.0 ppm), and imidazolidine-dione carbonyls (δ 160–170 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₁N₅O₂: expected m/z 364.1712) .
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and cyclopropane orientation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ATP-competitive assays .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with IC₅₀ determination .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data between structural analogs (e.g., pyrimidine vs. pyridine derivatives)?
- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., pyrimidine → pyridine, cyclopropyl → methyl) .
- Computational Docking : Use AutoDock Vina to compare binding affinities to target proteins (e.g., BK B2 receptor) .
- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 assays) to identify bioavailability bottlenecks .
Q. What strategies mitigate low yield in the final cyclopropane coupling step?
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance cross-coupling efficiency .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and improve regioselectivity .
Q. How can contradictory results in enzyme inhibition vs. cellular activity be addressed?
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolite Analysis : LC-MS/MS to detect intracellular degradation products that may nullify activity .
- Pathway Analysis : RNA-seq to evaluate downstream gene expression changes post-treatment .
Methodological Considerations
Q. What analytical techniques differentiate stereoisomers in this compound?
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/IPA 85:15) to resolve enantiomers .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration via comparison with computed spectra .
Q. How to design stability studies under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hr, monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-A (320–400 nm) and quantify photodegradation products .
Q. What computational tools predict metabolic hotspots for lead optimization?
- ADMET Predictors : Use Schrödinger’s QikProp to identify labile sites (e.g., cyclopropane ring oxidation) .
- CYP450 Metabolism Models : Simulate phase I metabolism with StarDrop’s IsoStar .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Force Field Refinement : Re-dock using AMBER99SB-ILDN force field for better conformational sampling .
- Solvent Accessibility Analysis : Use PyMOL to assess buried vs. exposed binding pockets .
- Allosteric Modulation : Test for indirect effects via SPR (surface plasmon resonance) binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
